molecular formula C10H6BrN3O B2888950 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 937629-16-8

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile

Cat. No.: B2888950
CAS No.: 937629-16-8
M. Wt: 264.082
InChI Key: VLCIWZOZDPHMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is a small molecule with the molecular formula C10H6BrN3O and a molecular weight of 264.08 g/mol . It features a 1,2,4-oxadiazole heterocycle, a five-membered aromatic ring containing oxygen and nitrogen atoms, which is substituted at the 3-position with a 4-bromophenyl group and at the 5-position with an acetonitrile moiety . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses. As a 1,2,4-oxadiazole derivative , this compound belongs to a class of heterocycles recognized for their significant utility in medicinal chemistry and materials science research . The bromophenyl substituent serves as a key functional handle, enabling further structural diversification through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create a diverse array of novel chemical entities for screening and development . The electron-deficient nature of the 1,2,4-oxadiazole core also makes it a valuable building block in the design of organic materials, including polymers for electronic applications . Researchers value this compound for its potential as a versatile synthetic intermediate in the exploration of new pharmacologically active molecules or functional materials. Please refer to the Safety Datasheet for detailed handling information. The compound has associated hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O/c11-8-3-1-7(2-4-8)10-13-9(5-6-12)15-14-10/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLCIWZOZDPHMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction Reactions: Lithium aluminum hydride or catalytic hydrogenation can be used.

    Cyclization Reactions: Cyclization can be facilitated by using dehydrating agents like phosphorus oxychloride.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Reduction Reactions: The major product is the corresponding amine.

    Cyclization Reactions: The products are typically more complex heterocyclic compounds.

Scientific Research Applications

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Substituent Effects on the 1,2,4-Oxadiazole Core

The biological and chemical properties of 1,2,4-oxadiazole derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents Key Properties Reference
Target Compound 3-(4-Bromophenyl), 5-(acetonitrile) Electron-withdrawing Br enhances electrophilicity; acetonitrile aids solubility and reactivity.
2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]acetonitrile 3-(Isopropyl) Steric bulk from isopropyl reduces electrophilicity; lower polarity compared to Br-substituted analog.
QZ-2826 ([3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile) 3-(2-Methylphenyl) Methyl group provides electron-donating effects; ortho-substitution introduces steric hindrance.
3-(4-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 5-(Chloromethyl) Chloromethyl acts as a leaving group, enabling nucleophilic substitution; distinct reactivity vs. acetonitrile.
2-(3-(6-Chloro-2H-chromen-3-yl)-1,2,4-oxadiazol-5-yl)acetonitrile 3-(Chlorochromenyl) Bicyclic chromenyl group increases planarity and lipophilicity; may enhance membrane permeability.

Key Observations :

  • Electron-withdrawing vs.
  • Functional Group Diversity : The acetonitrile group distinguishes the target compound from analogs with chloromethyl (reactive leaving group) or chromenyl (planar aromatic system) substituents, impacting both reactivity and pharmacokinetic properties .

Activity Trends :

  • Substitution at the 3-position of the oxadiazole (e.g., bromophenyl, methylphenyl) influences target selectivity. Bromine’s electron-withdrawing nature may enhance binding to enzymes or receptors requiring electron-deficient aromatic systems .
  • The acetonitrile group’s polarity could improve aqueous solubility relative to lipophilic groups like octylphenyl, impacting bioavailability .

Biological Activity

2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile (CAS No. 937629-16-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article provides a detailed overview of the compound's biological activity, including its effects on various cellular processes, mechanisms of action, and potential therapeutic applications.

The compound features a bromophenyl group and an oxadiazole ring , which are significant for its biological activity. The oxadiazole moiety is known for its role in enhancing the pharmacological properties of compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance:

  • Cytotoxicity : In vitro studies demonstrated that derivatives of 1,2,4-oxadiazoles exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). Specifically, some derivatives showed IC50 values in the micromolar range, indicating their effectiveness in inhibiting cancer cell proliferation .
  • Mechanism of Action : The mechanism behind the anticancer activity may involve the induction of apoptosis through pathways involving p53 activation and caspase-3 cleavage. Flow cytometry assays have confirmed that these compounds can induce cell cycle arrest and promote apoptotic processes in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties :

  • Inhibition Zones : Studies reported significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective bactericidal activity .
  • Biofilm Formation : The ability to inhibit biofilm formation further supports its potential as an antimicrobial agent, making it a candidate for treating infections caused by resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Bromine Substitution Enhances cytotoxicity against certain cancer cell lines
Oxadiazole Ring Variants Different substitutions on the ring can lead to varying degrees of anticancer and antimicrobial activities

Case Studies

  • Study on Anticancer Activity : A study assessed various 1,2,4-oxadiazole derivatives and found that those with electron-withdrawing groups exhibited increased antitumor activity. The most active compound showed selective cytotoxicity towards MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial efficacy of several oxadiazole derivatives. The results indicated that some derivatives displayed MIC values as low as 0.22 μg/mL against pathogenic isolates, demonstrating their potential utility in clinical settings .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclocondensation reactions. For example, amidoxime precursors can react with activated nitriles or carboxylic acid derivatives under reflux conditions in solvents like ethanol or DMF. Key factors include stoichiometric control (1:1 molar ratio of amidoxime to acylating agent), reaction time (12-24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Microwave-assisted synthesis may enhance efficiency by reducing reaction time. Yield optimization requires careful monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) to isolate intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.4-7.8 ppm for bromophenyl) and the acetonitrile moiety (singlet at ~3.8 ppm for CH2CN). 13C NMR confirms the nitrile carbon (~115-120 ppm) and oxadiazole ring carbons (~165-170 ppm).
  • HRMS : Validates the molecular formula (e.g., C10H7BrN3O requires m/z 280.9784).
  • IR Spectroscopy : Detects C≡N stretch (~2240 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹).
  • HPLC : Assesses purity (>95%) using a C18 column and UV detection at λmax ≈ 260 nm .

Q. How should researchers approach the initial biological screening of this compound for antimicrobial activity?

  • Methodological Answer : Use standardized protocols such as broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Prepare stock solutions in DMSO (<1% final concentration) and test concentrations ranging from 1–100 μg/mL. Include positive controls (e.g., ciprofloxacin) and measure MIC (Minimum Inhibitory Concentration) after 18–24 hours. Confirm activity with zone-of-inhibition assays on agar plates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound against specific enzymatic targets?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the bromophenyl group (e.g., replace Br with Cl, CF3) or vary the oxadiazole’s substituents (e.g., methyl, nitro).
  • Enzymatic Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence-based assays (e.g., ADP-Glo™ for kinases).
  • Computational Analysis : Perform molecular docking (AutoDock Vina) to predict binding modes. Correlate Hammett σ constants of substituents with IC50 values to identify electron-withdrawing groups that enhance activity .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental biological activity data?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run 100+ ns simulations (e.g., GROMACS) to model ligand-protein interactions under physiological conditions, accounting for solvation and protein flexibility.
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic parameters (ΔH, ΔS). Adjust force field parameters in simulations to align with experimental data .

Q. What methodological approaches are recommended for analyzing the compound’s stability under various storage and experimental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months. Analyze degradation via LC-MS/MS to identify pathways (e.g., oxadiazole ring hydrolysis).
  • pH Stability : Incubate in buffers (pH 1–13) and monitor degradation kinetics (UV-Vis at λmax). Use Arrhenius plots to extrapolate shelf-life at 25°C .

Q. How can computational chemistry be integrated into the early-stage development of analogs?

  • Methodological Answer :

  • Virtual Screening : Dock analog libraries (e.g., ZINC15) against target proteins (e.g., PARP-1) using Glide or MOE. Prioritize compounds with ΔG < -8 kcal/mol.
  • ADMET Prediction : Use SwissADME to filter for drug-like properties (Lipinski’s Rule of Five, bioavailability). Plan syntheses via retrosynthesis tools (AiZynthFinder) .

Data Analysis and Contradiction Resolution

Q. How can researchers address contradictions in reported biological activities of structurally similar 1,2,4-oxadiazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from published studies using standardized metrics (e.g., % inhibition at 10 μM). Apply ANOVA with Tukey’s post-hoc test to identify significant differences.
  • Assay Harmonization : Replicate studies under controlled conditions (identical cell lines, serum batches) to minimize variability. Cross-validate with orthogonal assays (e.g., Western blot for apoptosis markers) .

Q. What are the best practices for designing in vitro assays to evaluate the anticancer potential of this compound?

  • Methodological Answer :

  • Cell Line Panels : Test against diverse cancer lines (MCF-7, A549) and normal cells (HEK293). Use 3D spheroid models to mimic tumor microenvironments.
  • Mechanistic Studies : Combine MTT assays with flow cytometry (cell cycle analysis via PI staining) and apoptosis assays (Annexin V/PI). Validate hits in xenograft models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.